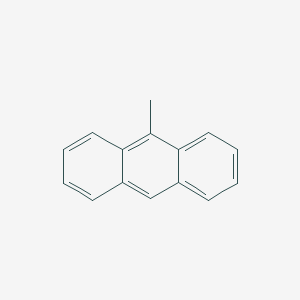

9-Methylanthracene

Descripción

Propiedades

IUPAC Name |

9-methylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGPAVAKSZHMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=CC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061134 | |

| Record name | 9-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals; [Sigma-Aldrich MSDS] | |

| Record name | 9-Methylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000501 [mmHg] | |

| Record name | 9-Methylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

779-02-2 | |

| Record name | 9-Methylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-METHYLANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK4CIN03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Catalytic System Design

This method employs:

-

Methyl donor : 1,3,5-Trioxane (formaldehyde trimer) as a methylene precursor

-

Acid system : Hydrochloric acid (HCl) and acetic acid (CH₃COOH)

-

Phase transfer catalyst : Quaternary ammonium salts (e.g., tetrabutylammonium bromide)

The trioxane decomposes in acidic media to generate formaldehyde, which undergoes in situ reduction to methyl groups. The phase transfer catalyst facilitates interfacial transfer of reactive species, enhancing reaction kinetics.

Performance Metrics

Benchmark trials achieved 78% yield at 25°C within 120 minutes, a significant improvement over traditional Friedel-Crafts protocols. The aqueous reaction medium eliminates organic solvent waste, aligning with green chemistry principles.

Pyrolytic Methylation via Radical Mechanisms

High-temperature pyrolysis enables methyl group addition through free-radical intermediates, as detailed in pyrolysis studies of methylanthracene isomers.

Reaction Dynamics

At 350–450°C, anthracene undergoes hydrogen abstraction, generating aryl radicals that react with methyl donors like methane or methanol. The radical chain mechanism proceeds via:

-

Initiation: Thermal cleavage of methyl donor (e.g., CH₄ → CH₃· + H·)

-

Propagation:

-

C₁₄H₁₀ + CH₃· → C₁₄H₉· + CH₄

-

C₁₄H₉· + CH₃X → C₁₄H₉CH₃ + X·

-

-

Termination: Radical recombination

Product Distribution and Selectivity

Pyrolysis at 400°C for 300 minutes produces:

| Product | Yield (%) |

|---|---|

| 9-Methylanthracene | 42 |

| Dimethylanthracenes | 18 |

| Anthracene | 33 |

The data indicates competing demethylation and transalkylation pathways. Selectivity for this compound improves with shorter residence times (≤60 minutes).

Mechanochemical Synthesis: Solvent-Free Solid-State Reactions

Ball milling techniques offer a solvent-free alternative, leveraging mechanical energy to drive reactions.

Experimental Protocol

A stoichiometric mixture of anthracene and methyl iodide is milled with stainless steel balls (0.125" diameter) at 30 Hz for 16 hours. The mechanical energy induces localized heating and radical formation, facilitating methyl group transfer.

Advantages Over Solution-Phase Methods

-

Elimination of solvent waste

-

Reduced reaction times (16 vs. 24+ hours for thermal methods)

Comparative Analysis of Synthesis Methods

The following table evaluates key metrics across preparation routes:

The phase transfer and mechanochemical methods exhibit superior sustainability profiles, while traditional Friedel-Crafts alkylation remains prevalent in industrial settings due to established infrastructure.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 9-Methylanthracene can undergo oxidation reactions to form 9-anthracenemethanol or 9-anthracenecarboxaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield this compound dihydro derivatives. This reaction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the anthracene ring. For example, nitration using nitric acid can introduce nitro groups at specific positions on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

Oxidation: 9-Anthracenemethanol, 9-Anthracenecarboxaldehyde.

Reduction: this compound dihydro derivatives.

Substitution: Nitro-9-methylanthracene, sulfo-9-methylanthracene.

Aplicaciones Científicas De Investigación

Photochemical Applications

Photodimerization Studies

9-Methylanthracene has been extensively studied for its photodimerization behavior, particularly under varying pressures. Research indicates that the [4+4] photodimerization process can be influenced by the crystalline structure and external conditions such as pressure. A time-resolved powder diffraction study demonstrated that this reaction follows a heterogeneous nucleation mechanism with one-dimensional growth, suggesting potential applications in photonic devices and materials that require controlled light-induced reactions .

Fluorescence Properties

The compound exhibits unique excimer fluorescence characteristics, which are valuable for understanding molecular interactions in solution. Studies have shown that the monomer and excimer fluorescence spectra of this compound vary significantly across different solvents, indicating its utility in fluorescence-based sensing applications .

Medicinal Chemistry

Cancer Therapeutics

Recent research highlights the potential of this compound derivatives as activators of the p53 tumor suppressor protein, which is crucial in cancer therapy. Compounds derived from this compound have shown promise in inhibiting MDM4 expression and stabilizing p53, leading to significant anti-tumor activity against various cancer cell lines, including glioblastoma and cervical cancer . The synthesis of these derivatives often involves complex organic reactions that enhance their therapeutic efficacy.

Mechanism of Action

The mechanism by which these compounds exert their effects involves the stabilization of p53, leading to apoptosis in cancer cells. For instance, one study reported that a specific derivative exhibited an IC50 value comparable to doxorubicin, a standard chemotherapy agent . This positions this compound as a potential scaffold for developing new anticancer drugs.

Material Science

Chromophore Development

this compound serves as a crucial building block for synthesizing novel chromophores used in organic electronics and photonic applications. Its selective deprotonation at the methyl group allows for further functionalization with electrophiles, enabling the design of materials with tailored optical properties . This property is particularly useful in creating sensors and light-emitting devices.

High-Pressure Applications

The influence of high pressure on the behavior of this compound crystals has implications for developing materials that can withstand extreme conditions. The study of its photochemical reactions under pressure can lead to insights into designing robust materials for aerospace and other high-stress environments .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 9-methylanthracene and its derivatives often involves interaction with specific molecular targets. For example, in the case of its anticancer activity, certain derivatives act as p53 activators. These compounds can suppress the expression of the MDM4 protein, leading to the upregulation of the p53 protein. This results in cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Anthracene vs. 9-Methylanthracene

The addition of a methyl group at the 9-position in anthracene induces steric and electronic effects:

- NMR Shifts : Deprotonation of this compound’s methyl group (to form a lithiated species) causes dramatic upfield shifts in $ ^1H $ and $ ^{13}C $ NMR spectra. For example, the $ ^{13}C $ shift of the methyl carbon (C15) changes from 13.0 ppm (parent) to 75.0 ppm (lithiated form), reflecting increased electron density delocalization .

- Methyl Torsion : Inelastic neutron scattering (INS) reveals a methyl torsion energy of 102 cm⁻¹ for this compound, distinct from anthracene’s planar structure .

This compound vs. 9,10-Dimethylanthracene

- INS Spectra : 9,10-Dimethylanthracene exhibits torsional modes at lower energies (unresolved in calculations), contrasting with this compound’s single peak at 102 cm⁻¹ .

- Crystallography : 9,10-Dimethylanthracene adopts a more rigid, symmetrical structure, whereas this compound’s asymmetry allows dynamic photomechanical responses .

Physicochemical Properties

Gas Chromatography Retention

Retention indices (RI) on different stationary phases highlight alkylation effects:

| Compound | RI (DB-5MS) | RI (HP-5MS) | RI (ZB-5MS) |

|---|---|---|---|

| Anthracene | 34.40 | 38.84 | 26.58 |

| This compound | 0.920 | 0.912 | 0.851 |

| 9,10-Dimethylanthracene | 0.925 | 0.955 | 0.888 |

Data from gas chromatography studies show that alkylation reduces polarity, increasing retention on non-polar phases .

Reactivity and Chemical Transformations

Deprotonation and Electrophilic Activation

This compound undergoes selective methyl deprotonation with strong bases (e.g., LiTMP), forming a stabilized carbanion. This contrasts with anthracene, which requires harsher conditions for functionalization .

Oxidation and Environmental Degradation

Ozonation of this compound generates oxygenated byproducts (e.g., hydroxy-9,10-anthracenedione, m/z 225), whereas anthracene primarily forms anthraquinones. This difference underscores the methyl group’s role in directing oxidative pathways .

Oxidative Stress in C. elegans

Exposure studies in C. elegans reveal differential toxicity:

| Compound | daf-16 Expression (3-hour exposure) | CYP35 Gene Activation (6-hour exposure) |

|---|---|---|

| Anthracene | 2.60× control | 1.5–2.0× control |

| This compound | 4.22× control | 2.5–3.0× control |

| 9,10-Dimethylanthracene | 2.17× control | 1.8–2.2× control |

This compound uniquely upregulates the daf-16 gene (linked to stress resistance) and cytochrome P450 enzymes, suggesting enhanced metabolic disruption .

Cancer Therapeutic Potential

This compound derivatives (e.g., compound 13e) exhibit IC₅₀ values of 1.84 µM against U87 glioblastoma cells, outperforming non-alkylated anthracene derivatives. Molecular docking studies attribute this to improved p53 binding via methyl-induced conformational flexibility .

Photophysical and Photomechanical Properties

Exciplex Formation

In photoinduced electron transfer (PET) reactions, this compound forms exciplexes with amines (e.g., DMA) at lifetimes (τₑ) of 14–22 ns, intermediate between anthracene (shorter τₑ) and 9,10-dimethylanthracene (longer τₑ). This reflects its balanced electron-donating capacity .

Photomechanical Response

This compound microcrystals undergo reversible [4+4] cycloaddition under UV light, generating mechanical stress (≈1 GPa). This property is absent in anthracene and less pronounced in 9,10-dimethylanthracene due to steric hindrance .

Actividad Biológica

9-Methylanthracene (9-MA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly in the context of mutagenicity and potential carcinogenicity. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound, with the chemical formula , consists of an anthracene backbone with a methyl group attached at the 9-position. Its structure influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 192.25 g/mol |

| Melting Point | 101 °C |

| Boiling Point | 360 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Mutagenicity and Carcinogenic Potential

Research indicates that this compound exhibits significant mutagenic properties. A study demonstrated its mutagenicity in Salmonella typhimurium, particularly in strains TA98 and TA100, highlighting that methyl substitutions at the 9- and 10-positions of anthracene enhance mutagenic potency .

Case Study: Tumor-Initiating Activity

In a study examining the tumor-initiating activity of various methylated anthracenes, including this compound, it was found to have notable tumorigenic effects when applied to mouse skin. The results indicated that compounds with methyl groups at specific positions are more likely to initiate tumors, with this compound showing a strong correlation between its structure and biological activity .

Metabolism and Biotransformation

The metabolism of this compound involves the formation of reactive metabolites, including epoxides, which are believed to play a crucial role in its biological activity. Studies indicate that these metabolites can interact with cellular macromolecules, leading to mutagenic outcomes .

Cytotoxicity Studies

Recent investigations into novel derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. For example, derivatives designed as p53 activators demonstrated significant inhibition rates in U87 glioma cells, suggesting potential therapeutic applications .

Table 2: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | U87 Glioma | 10 |

| This compound Derivative B | A-549 Lung Cancer | 4.56 |

| Doxorubicin | A-549 Lung Cancer | 1.0 |

Environmental and Health Implications

As a PAH, this compound is also a concern in environmental health due to its persistence and potential for bioaccumulation. The National Toxicology Program has classified it as having sufficient evidence for carcinogenicity based on animal studies . The IARC has included it in discussions regarding the identification of carcinogenic hazards .

Q & A

Q. How is 9-Methylanthracene utilized as an internal standard in NMR yield estimation?

Methodological Answer: this compound is employed as an internal standard in quantitative -NMR due to its distinct aromatic proton signals and chemical stability. Researchers dissolve a known concentration of this compound alongside reaction products, enabling integration of its singlet (e.g., H10 at 8.33 ppm in the monomer) relative to product peaks. This allows yield calculation via signal area ratios. For example, in sulfur allotrope synthesis, yields were estimated by comparing integrals of product peaks to the internal standard .

Key Considerations:

- Ensure no overlapping signals between the standard and analytes.

- Calibrate with authentic samples to validate assignments.

Q. What experimental precautions are critical for handling this compound in photochemical studies?

Methodological Answer:

- Purification: Recrystallize from toluene or hexane-dichloromethane mixtures to remove impurities affecting photophysical properties. Freshly prepare solutions to avoid degradation, as absorption spectra in hydrocarbons (e.g., n-pentane) show minor changes over weeks .

- Light Sensitivity: Shield samples from ambient UV/visible light to prevent unintended photodimerization .

- Stability: Store in inert atmospheres; the compound is combustible and incompatible with strong oxidizers .

Q. How does solvent choice influence fluorescence quenching in spectroscopic analysis?

Methodological Answer: Fluorescence quenching by solvents (e.g., benzene) or carrier gases in gas chromatography can distort results. For this compound:

- Use non-polar solvents (e.g., hexane) to minimize quenching.

- Optimize solvent volume to balance signal intensity and pressure effects (Fig. 8 in shows benzene volume vs. fluorescence intensity) .

- For Raman spectroscopy, 1064 nm excitation reduces fluorescence interference compared to 785 nm, improving signal-to-noise ratios (Fig. 1 in ) .

Advanced Research Questions

Q. How can the Finke-Watzky (FW-P) model describe photodimerization kinetics in this compound microcrystals?

Methodological Answer: The extended FW-P model accounts for autocatalytic photodimerization and nonradiative relaxation in solid-state systems. Key steps:

- Monitor reaction progress via UV-Vis absorption decay (e.g., loss of 9MA monomer absorbance) and photoluminescence lifetime reduction.

- Fit time-dependent data to the FW-P equation:

where (photodimerization) and (nonradiative rates) increase by ~10× during the reaction .

3. Validate with parametric Rietveld refinement of time-resolved XRD data, which aligns with Johnson-Mehl-Avrami-Kolmogorov (JMAK) kinetics for heterogeneous nucleation .

Contradiction Note:

The FW-P model fails to fully explain photoluminescence dependence on product formation, suggesting complementary use of JMAK for solid-state domain growth .

Q. What computational methods predict vibrational spectra of this compound derivatives?

Methodological Answer: Density functional theory (DFT) calculates harmonic frequencies and intensities for this compound and its derivatives (e.g., 9-cyanoanthracene). Steps:

- Optimize geometry using B3LYP/6-31G(d).

- Compare computed spectra to matrix-isolation IR data for validation.

- Analyze isotopic shifts (e.g., -labeling) to resolve ambiguities in ionized species .

Example Data:

| Derivative | Key Vibrational Mode (cm) | Intensity (DFT vs Exp.) |

|---|---|---|

| This compound | 3050 (C-H stretch) | ±5% agreement |

| 9-Cyanoanthracene | 2220 (C≡N stretch) | ±8% agreement |

Q. How does crystal morphology dictate photomechanical behavior in this compound?

Methodological Answer: Morphology-dependent strain between monomer and dimer domains drives bending (microneedles) or twisting (microribbons). Experimental design:

- Grow crystals on water surfaces: microneedles (high aspect ratio) vs. microribbons (flat).

- Correlate deformation (via optical microscopy) with reaction progress (fluorescence decay).

- Use powder XRD to confirm crystal-to-crystal reaction pathways and domain sizes (>100 nm, per NMR spin-lattice relaxation) .

Mechanistic Insight: Heterometry (spatial separation of reactant/product domains) generates strain. Bending peaks at ~50% conversion, then reverses as dimer domains dominate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.